molecular formula C6H13NO2 B045791 N-Methoxy-N,2-dimethylpropanamide CAS No. 113778-69-1

N-Methoxy-N,2-dimethylpropanamide

Cat. No. B045791
M. Wt: 131.17 g/mol
InChI Key: HAWUPFPGLDIOFA-UHFFFAOYSA-N
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Description

N-Methoxy-N,2-dimethylpropanamide is a compound that has garnered interest in various fields of chemistry due to its unique structural features and potential applications. Its study involves the examination of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to N-Methoxy-N,2-dimethylpropanamide involves intricate chemical processes. For example, a halogenated hydrocarbon amination reaction was used to synthesize a closely related molecule, demonstrating the complexity and specificity required in the synthesis of such compounds (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-Methoxy-N,2-dimethylpropanamide is often determined by X-ray diffraction analysis. This analytical method reveals the crystalline structure, providing insights into the spatial arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding (Junzo Hirano et al., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of N-Methoxy-N,2-dimethylpropanamide derivatives are influenced by their molecular structure. For instance, the photoreactions of N,N-dimethylpyruvamide in methanol and ethanol reveal the compound's responsiveness to light, leading to the formation of several products. These outcomes underscore the compound's versatile reactivity in different solvents (K. Shima et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and crystalline form, play a crucial role in the compound's applications. Detailed analyses of related compounds have shown how crystal structure determination can inform on the physical state and stability of these molecules (Junzo Hirano et al., 2004).

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of a compound related to N-Methoxy-N,2-dimethylpropanamide, specifically N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, shows intermolecular hydrogen bonds of the type N-H...O. This research is significant in the field of crystallography and material science (Hirano, Hamase, Akita, & Zaitsu, 2004).

  • Pharmacology and Hallucinogenic Effects : In pharmacological studies, derivatives of N-Methoxy compounds, such as N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, have been analyzed for their hallucinogenic effects. For instance, 25D-NBOMe and 25E-NBOMe, both derivatives, demonstrate varying strengths of hallucinogenic effects (Zuba & Sekuła, 2013).

  • Mental Health Research : Research on vaporized synthetic 5-methoxy-N,N-dimethyltryptamine (a related compound) shows significant improvements in affect and non-judgment in volunteers, though it did not significantly affect overall mental health or the psychedelic experience (Uthaug et al., 2019).

  • Analytical Chemistry : A developed Gas Chromatography (GC) method effectively separates N-Methoxy compounds such as N,N-Dimethylformamide and 2-methoxyethanol. This method aids in dissolution studies of delivery systems containing these compounds (Olivier, Du Toit, & Hamman, 2007).

  • Receptor Interaction Studies : Another research area involves the study of receptor interaction profiles of N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines, showing potent agonist activity at the 5-HT2A receptor (Rickli et al., 2015).

  • Synthesis and Material Science : Novel volatile niobium precursors, such as Nb(NtBu)(mdpa)3 and Nb(NtBu)(mdpa)3, which are related to N-Methoxy-N,2-dimethylpropanamide, show potential as precursors for thin films containing niobium, an application in material science and engineering (Hwang et al., 2021).

Safety And Hazards

N-Methoxy-N,2-dimethylpropanamide is classified with the GHS07 hazard symbol . The hazard statements include H319, H335, H302+H312+H332, and H315 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

N-Methoxy-N,2-dimethylpropanamide has been used in the synthesis of tantalum imido precursors, which could potentially be applied as precursors for tantalum oxide thin films . These thin films have a wide range of applications, including copper diffusion barriers, anti-reflective coatings, corrosion-resistant coatings, optical waveguides, alternative gate dielectrics in metal oxide semiconductor devices, thin-film transistors, and high-k dielectric in dynamic random access memory .

properties

IUPAC Name

N-methoxy-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWUPFPGLDIOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446309
Record name N-Methoxy-N,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N,2-dimethylpropanamide

CAS RN

113778-69-1
Record name N-Methoxy-N,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Kommera, JR Yerrabelly, V Kasireddy… - Letters in Organic …, 2018 - ingentaconnect.com
Efforts towards the novel synthesis of second generation non-sedating antihistamine drug, Bilastine was described in this manuscript. This competitive synthetic approach involves the …
Number of citations: 2 www.ingentaconnect.com
M Nowak, E Fornal, R Kontek, D Sroczyński, A Jóźwiak… - Arkivoc, 2018 - ppm.umlub.pl
The synthesis of acyl N-Boc-1-and N-Boc-2-naphthylamines and their transformation into alkyl substituted benzoquinazolines and benzoquinazolinones through the reaction with …
Number of citations: 3 ppm.umlub.pl
L Sun, C Zhang, P Li - Nutrition and cancer, 2014 - Taylor & Francis
Our objective was to synthesize a copolymer for delivery and protection of (-)-epigallocatechin gallate (EGCG). Methoxy poly(ethylene glycol)-b-poly[5-methyl-5-(3, 4, 5-…
Number of citations: 11 www.tandfonline.com
GS Ducker, JM Ghergurovich… - Proceedings of the …, 2017 - National Acad Sciences
The enzyme serine hydroxymethyltransferse (SHMT) converts serine into glycine and a tetrahydrofolate-bound one-carbon unit. Folate one-carbon units support purine and thymidine …
Number of citations: 204 www.pnas.org
F Weber, R Brückner - European Journal of Organic Chemistry, 2015 - Wiley Online Library
Literature findings on the facial selectivity of the Sharpless asymmetric dihydroxylation (SAD) of isobutyl angelate are contradictory and partly in conflict with the Sharpless mnemonic. …
CR Medina - 2013 - cedar.wwu.edu
It has been found that β-hydroxyketone compounds can be reduced to the corresponding 1, 3-diol through an intramolecular carbonyl hydrosilation. Furthermore, because this …
Number of citations: 3 cedar.wwu.edu
S Friedrich, F Hemmerling, F Lindner, A Warnke… - Molecules, 2016 - mdpi.com
We describe the characterisation of the O-methyltransferase JerF from the late stages of jerangolid biosynthesis. JerF is the first known example of an enzyme that catalyses the …
Number of citations: 11 www.mdpi.com
I Paterson, JG Cumming, RA Ward, S Lamboley - Tetrahedron, 1995 - Elsevier
The C 19 -C 32 segment 10 of swinholide A was prepared in 15 steps (8% yield, 82% ds) from (±)-16. Key steps include (i) the Sharpless epoxidation, 16 → 17, (ii) the acetal allylation, …
Number of citations: 82 www.sciencedirect.com
RK Rej, S Nanda - European Journal of Organic Chemistry, 2014 - Wiley Online Library
Chemoenzymatic asymmetric total synthesis of the (Z)‐isomer of the naturally occurring decanolide cytospolides D, E and six stereoisomers is reported. The main highlight of the …
MSW Richardson, CJ Tame, DL Poole, TJ Donohoe - pdfs.semanticscholar.org
Solvents and Reagents: All reactions were performed using flame-dried reaction vessels under an atmosphere of argon unless stated otherwise. Anhydrous diethyl ether (Et2O), …
Number of citations: 0 pdfs.semanticscholar.org

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